molecular formula C8H7ClO2 B1580938 Phenoxyacetyl chloride CAS No. 701-99-5

Phenoxyacetyl chloride

Cat. No.: B1580938
CAS No.: 701-99-5
M. Wt: 170.59 g/mol
InChI Key: PKUPAJQAJXVUEK-UHFFFAOYSA-N
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Description

Phenoxyacetyl chloride is an organic compound with the molecular formula C8H7ClO2 . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Phenoxyacetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Safety and Hazards

Phenoxyacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Phenoxyacetyl chloride is a chemical compound used in the synthesis of various biochemicals. It has been used in the synthesis of macrocyclic bis-β-lactams , 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester , and N-protected guanosine derivatives . These compounds have diverse biological targets, depending on their structure and function.

Mode of Action

This compound acts as an acylating agent in chemical reactions . It reacts with nucleophilic sites on target molecules, leading to the formation of new compounds. For example, it can react with guanosine derivatives to form N-protected guanosine derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific compounds synthesized using it. For instance, N-protected guanosine derivatives synthesized using this compound can be involved in RNA synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the compounds synthesized using it. For example, the synthesis of N-protected guanosine derivatives can facilitate RNA synthesis .

Action Environment

This compound is sensitive to moisture and can react with water . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity. It is typically handled and stored under conditions that minimize exposure to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxyacetyl chloride can be synthesized through the reaction of phenol with thionyl chloride. The reaction typically involves the slow addition of thionyl chloride to phenol at a controlled temperature, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the same method but on a larger scale. The reaction is carried out in a well-ventilated area with appropriate safety measures due to the corrosive nature of thionyl chloride and the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions: Phenoxyacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in acylation reactions to form amides.

    Water: Used in hydrolysis reactions.

    Imines: Used in cycloaddition reactions to form β-lactams.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUPAJQAJXVUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061029
Record name Acetyl chloride, phenoxy-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

701-99-5
Record name 2-Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Record name Phenoxyacetyl chloride
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Synthesis routes and methods I

Procedure details

Phenoxyacetic acid (d5) was treated with 25 ml of thionyl chloride and stirred for 18 hours at room temperature. After the 5 end of the reaction, the reaction mixture was concentrated under vacuum at 300 C to provide phenoxyacetyl chloride (4.8 g).
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Synthesis routes and methods II

Procedure details

Phenoxyacetic acid shown by formula (26) is reacted with thionyl chloride by a conventional method to obtain phenoxyacetyl chloride shown by formula (27).
Quantity
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( 26 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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